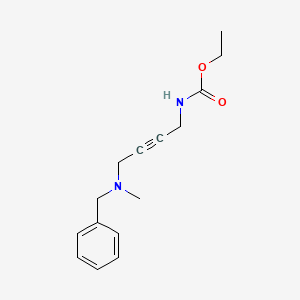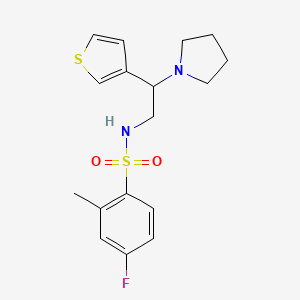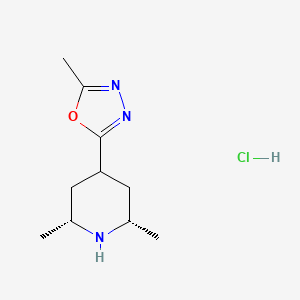
3,4-二甲基-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran ring is a common structural motif in many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3,4-Dihydro-2H-pyran has a boiling point of 86 °C, a melting point of -70 °C, and a density of 0.922 g/mL at 25 °C .科学研究应用
Synthesis of Complex Carbohydrates
This compound serves as a building block in the synthesis of complex carbohydrates. Its structure, featuring protective groups like β-phenylthio and 6-benzyl or 6-tert-butyldimethylsilyl, makes it a valuable reagent in the preparation of intricate carbohydrate molecules . These synthesized carbohydrates have potential applications in drug development and the study of carbohydrate-protein interactions.
Neuroprotective Research
In neuroscientific research, derivatives of this compound have been investigated for their neuroprotective properties. Studies have focused on their ability to modulate enzymes like acetylcholinesterase (AchE), which plays a crucial role in nerve pulse transmission . This research has implications for treating neurodegenerative diseases and understanding brain function.
Antioxidant Activity
The compound’s derivatives have shown promise as antioxidants. They help in scavenging free radicals and reactive oxygen species (ROS), which are linked to cellular damage and various diseases . This application is significant in the development of treatments for conditions caused by oxidative stress.
Pharmacological Activities
Research has highlighted the potential pharmacological activities of this compound’s derivatives, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects . These activities are foundational for the development of new therapeutic agents.
Catalysis in Organic Synthesis
While not directly related to the exact compound , its structural analogs have been used as catalysts in organic synthesis, particularly in the selective oxidation of methyl aromatics . This illustrates the compound’s potential role in facilitating chemical reactions in pharmaceutical synthesis.
Aquatic Toxicology
Derivatives of this compound have been studied for their effects on aquatic life, specifically on rainbow trout alevins. The research investigates the compound’s impact on behavior, survival, and biochemical markers like malondialdehyde (MDA) levels in the brain, which are indicative of oxidative injury . This application is crucial for environmental toxicology and the assessment of chemical safety.
Hemolymph and Brain Chemistry in Insects
The compound has been detected in the hemolymph and brain of Bombus terrestris (bumblebees), suggesting a role in insect biochemistry . Understanding its function could lead to insights into insect physiology and the development of pest control strategies.
Material Science
Although not directly linked to the compound, related research in material science explores the properties of similar molecular structures. These investigations can lead to the development of new materials with specific characteristics, such as improved durability or conductivity .
未来方向
属性
IUPAC Name |
3,4-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-16-8-9-19(14-17(16)2)26(22,23)21-15-20(10-12-24-13-11-20)25-18-6-4-3-5-7-18/h3-9,14,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCBGWFNSPYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)
![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)


![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)

